![molecular formula C15H18N2O B14234456 N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide CAS No. 566162-90-1](/img/structure/B14234456.png)
N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Bicyclo[221]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide is a compound that features a bicyclic structure combined with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with pyridin-3-ylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the bicyclic and pyridine rings.
Reduction: Reduced forms of the bicyclic and pyridine rings.
Substitution: Substituted derivatives at the pyridine ring.
Wissenschaftliche Forschungsanwendungen
N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: Shares the bicyclic structure but lacks the pyridine ring.
Pyridin-3-ylacetamide: Contains the pyridine ring but lacks the bicyclic structure.
Uniqueness
N-[(Bicyclo[221]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide is unique due to the combination of the bicyclic structure and the pyridine ring
Eigenschaften
CAS-Nummer |
566162-90-1 |
|---|---|
Molekularformel |
C15H18N2O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H18N2O/c1-11(18)17(15-3-2-6-16-9-15)10-14-8-12-4-5-13(14)7-12/h2-6,9,12-14H,7-8,10H2,1H3 |
InChI-Schlüssel |
TUWCXGIOQIIWBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CC1CC2CC1C=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


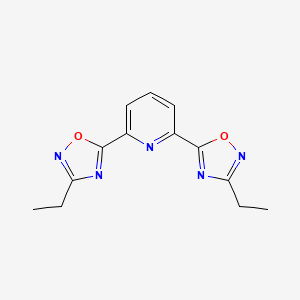
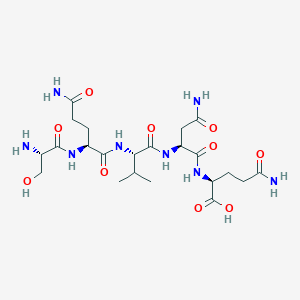
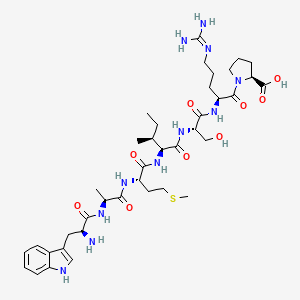
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)
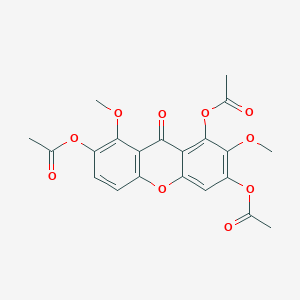
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
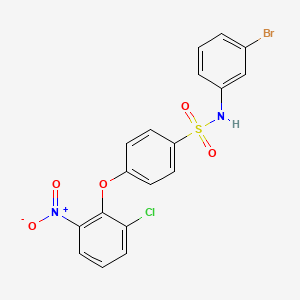
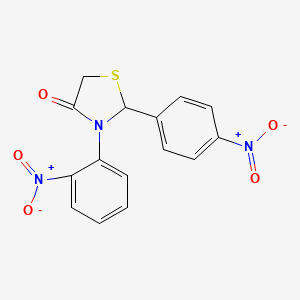
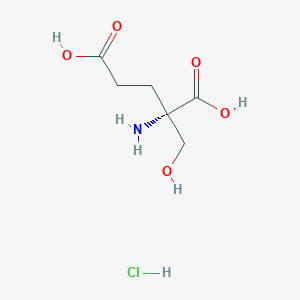
![2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide](/img/structure/B14234424.png)
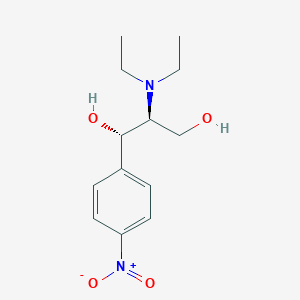
![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)
![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)
